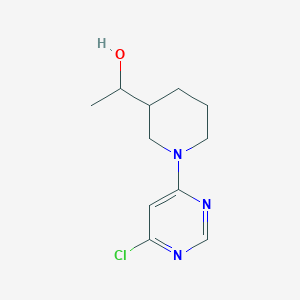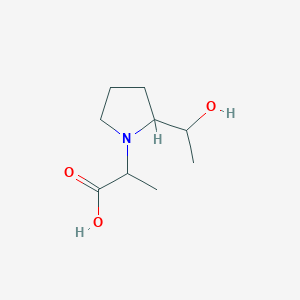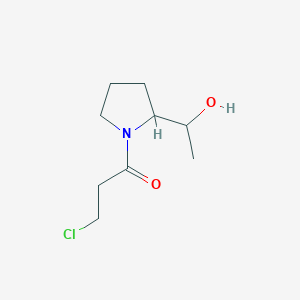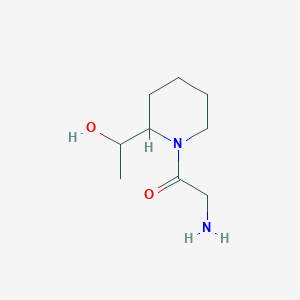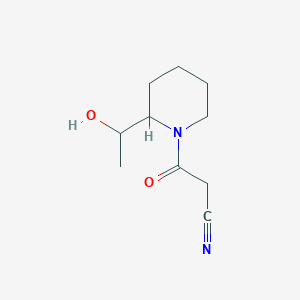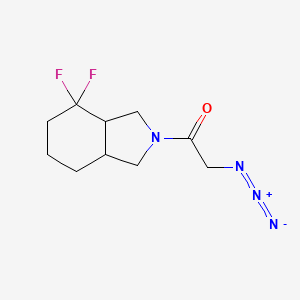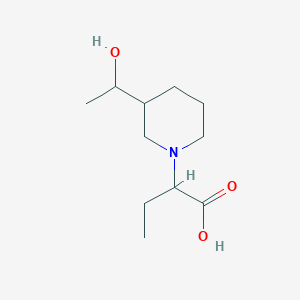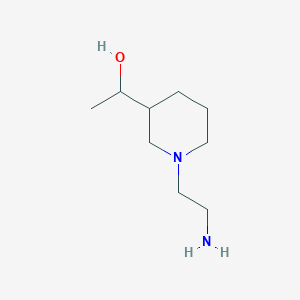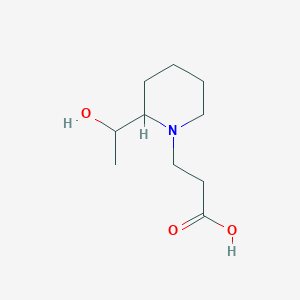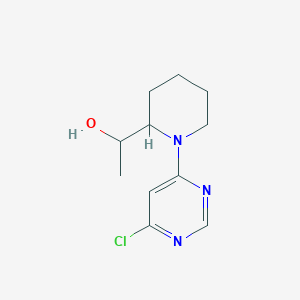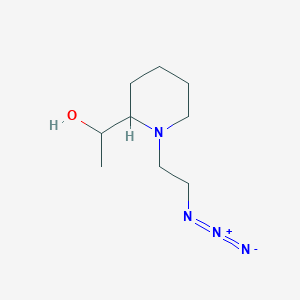
2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one, commonly referred to as 2-CPP, is a cyclic amine derivative of the piperazine class of compounds. It is a synthetic compound that has been used in scientific research for its various pharmacological activities. 2-CPP has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structure of Cyproconazole : A study on the crystal structure of cyproconazole, a conazole fungicide with a slightly different chemical structure but potentially relevant due to the similarity in functional groups. The study discusses the dihedral angles between different rings in the molecule and interactions forming columns along the a-axis, which could be relevant to understanding the structural properties of related compounds (Kang, Kim, Kwon, & Kim, 2015).
Metabolism and Detoxification Pathways
- Detoxication Pathways of Chloroprene : Although focusing on chloroprene, this research might offer insights into the metabolism and detoxification pathways of related chlorinated compounds. It examines how chloroprene is metabolized into various metabolites, including epoxides and chlorinated aldehydes and ketones, in liver microsomes (Munter, Cottrell, Golding, & Watson, 2003).
Synthetic Applications
- Synthesis and Application in Catalysis : Describes the synthesis of silica-coated magnetic nanoparticles modified with piperazine, potentially relevant due to the use of piperazine structures in the compound of interest. The catalytic activity of these nanoparticles in synthesizing certain compounds underlines the utility of such structures in facilitating chemical reactions (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).
Bioactivation Studies
- Bioactivation of 1-Chloro-2-Hydroxy-3-Butene : Investigates the bioactivation of a specific metabolite of 1,3-butadiene, which could provide comparative insights into how similar chlorinated compounds might undergo metabolic transformation and their potential toxicity or bioactivity profiles (Wang, Yu, Luan, An, Yin, & Zhang, 2018).
Propiedades
IUPAC Name |
2-chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-2-10(12)11(15)14-7-5-13(6-8-14)9-3-4-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZPFRZKSJRAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



